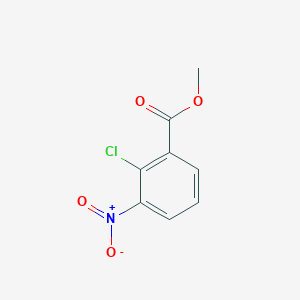

Methyl 2-chloro-3-nitrobenzoate

Descripción

Overview of Halogenated Nitrobenzoates in Organic Chemistry

Halogenated nitrobenzoates represent a class of aromatic compounds that are of considerable interest in organic chemistry. The presence of both a halogen and a nitro group on the benzoate (B1203000) framework imparts specific electronic properties and reaction selectivities that are exploited in the synthesis of complex molecules.

The synthesis of nitroaromatic compounds is a cornerstone of modern organic chemistry, with a history stretching back to the 19th century. The nitration of benzene (B151609) was first reported by Eilhardt Mitscherlich in 1834. nih.gov A pivotal advancement came in 1840 when Muspratt and Hofmann introduced the use of a mixture of concentrated nitric and sulfuric acids, now known as "mixed acid," for nitration. nih.gov This classical method facilitates the formation of the highly reactive nitronium ion (NO₂⁺), the key electrophile in aromatic nitration. nih.gov

Nitroaromatic compounds became crucial as precursors for dyes, polymers, pesticides, and explosives. nih.gov Their synthesis and reactions have been fundamental in the development of synthetic organic chemistry. nih.gov While initially valued for creating vibrant dyes, the utility of nitroaromatics expanded dramatically, and they are now recognized as important intermediates in the pharmaceutical and agrochemical industries. researchgate.net

The functional groups attached to an aromatic ring profoundly influence its chemical behavior. The ester group, specifically a methyl ester in this case, is a derivative of a carboxylic acid. tcichemicals.com While relatively stable, making them easy to work with, esters can undergo a variety of transformations such as hydrolysis to form carboxylic acids or aminolysis to produce amides. nih.gov They are less polar than alcohols but can accept hydrogen bonds, which influences their solubility. tcichemicals.com

Nomenclature and Isomeric Considerations of Methyl 2-chloro-3-nitrobenzoate (B8449086)

Precise nomenclature is critical in chemistry to avoid ambiguity. Methyl 2-chloro-3-nitrobenzoate is systematically named, indicating a methyl ester of a benzoic acid molecule with a chlorine atom at position 2 and a nitro group at position 3 relative to the carboxylate group.

The placement of the chloro and nitro groups on the benzene ring results in several positional isomers, each with unique properties and applications. The relative positions of these substituents dictate the electronic and steric environment of the molecule, leading to differences in reactivity and physical characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 53553-14-3 | C₈H₆ClNO₄ | 215.59 |

| Methyl 3-chloro-2-nitrobenzoate | 42087-81-0 | C₈H₆ClNO₄ | 215.59 |

| Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 | C₈H₆ClNO₄ | 215.59 |

| Methyl 2-chloro-4-nitrobenzoate | 13324-11-3 | C₈H₆ClNO₄ | 215.59 |

| Methyl 2-chloro-5-nitrobenzoate | 35112-27-7 | C₈H₆ClNO₄ | 215.59 |

| Methyl 5-chloro-2-nitrobenzoate | 51282-49-6 | C₈H₆ClNO₄ | 215.59 |

The specific arrangement of substituents in chloro-nitrobenzoate isomers directly impacts their utility in research and synthesis. For instance, the steric hindrance and electronic effects change with the substitution pattern, influencing which synthetic routes are viable.

Methyl 5-chloro-2-nitrobenzoate has been identified as a key intermediate in the synthesis of Tolvaptan, a selective vasopressin V₂-receptor antagonist. nih.govresearchgate.net The positions of the chloro and nitro groups in this isomer are crucial for the subsequent cyclization and amination reactions required to build the final drug molecule.

Methyl 4-chloro-3-nitrobenzoate is another important isomer, utilized in the synthesis of different biologically active compounds. Its crystal structure has been studied, revealing specific intermolecular interactions that influence its solid-state properties. nih.gov

A combined experimental and computational study on methyl nitrobenzoate isomers (lacking the chloro group) demonstrated that the position of the nitro group significantly affects the compound's enthalpy of formation. researchgate.net This highlights how positional isomerism directly impacts the energetic properties of the molecule, which in turn affects its stability and reactivity.

The reactivity differences are critical. In this compound, the substituents are adjacent, creating significant steric and electronic interactions that differ from isomers where the groups are further apart. This specific arrangement can be used to direct reactions to other parts of the molecule or to influence the conformation of the final product.

Academic Relevance and Research Gaps

The academic relevance of this compound stems from its role as a versatile building block. nih.gov It is utilized in the synthesis of a variety of target molecules in fields such as pharmaceuticals and material science. nih.gov The presence of three distinct functional groups (ester, chloro, nitro) allows for a wide range of chemical modifications, making it a valuable starting material for creating molecular diversity.

Despite its utility, there are research gaps in the literature. While its role as a synthetic intermediate is established, comprehensive studies detailing its unique reactivity profile compared to its other isomers are not extensively published. Further research could focus on:

Exploring Novel Synthetic Applications: Leveraging its unique substitution pattern to synthesize new classes of heterocyclic compounds or complex molecular architectures that are inaccessible from other isomers.

Comparative Reactivity Studies: Conducting systematic studies to quantify the differences in reaction kinetics and regioselectivity between this compound and its isomers in various reaction types (e.g., nucleophilic aromatic substitution, reduction, hydrolysis).

Development of Greener Synthetic Routes: Investigating more environmentally benign methods for its synthesis, potentially moving away from traditional mixed-acid nitration. chemicalbook.com

Biological Screening: While its primary role is as an intermediate, the broader class of nitrobenzoates has been investigated for antimicrobial activity. nih.gov Screening this compound and its derivatives for potential biological activity could open new avenues of research.

Role as an Intermediate in Advanced Organic Synthesis

The strategic placement of the chloro and nitro groups on the benzene ring makes this compound a versatile building block in advanced organic synthesis. chemimpex.com These functional groups can be manipulated through various chemical reactions to construct intricate molecular architectures.

For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions to form new carbon-nitrogen bonds. This is a key step in the synthesis of many heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. chemimpex.com Similarly, the chlorine atom can be displaced by other nucleophiles, allowing for the introduction of different functional groups at that position.

A notable application is in the preparation of benzothiadiazole derivatives, which have been investigated for their use as agrochemical microbicides. The compound's structure allows for the systematic modification of different parts of the molecule, enabling chemists to create libraries of related compounds for screening and optimization of desired properties.

Potential in Medicinal Chemistry Research

In the field of medicinal chemistry, this compound and its derivatives have shown promise as precursors for biologically active molecules. chemimpex.com The core structure can be elaborated to generate compounds with potential therapeutic applications. For example, it can serve as a starting point for the synthesis of anti-inflammatory and antimicrobial agents. chemimpex.com

Research has also explored the use of related nitrobenzoate derivatives in the synthesis of potent and selective inhibitors of enzymes implicated in disease. For example, derivatives of 2-CF3-indoles, which can be synthesized from precursors related to nitroaromatic compounds, have shown anti-inflammatory, neuroprotective, antiproliferative, and antifungal properties. nih.gov

Furthermore, a related compound, methyl 2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. google.comamazonaws.com This highlights the importance of the nitrobenzoate scaffold in the development of impactful pharmaceuticals. The synthesis of Lenalidomide involves the bromination of methyl 2-methyl-3-nitrobenzoate, followed by condensation with another molecule and subsequent reduction of the nitro group. google.com

Interdisciplinary Research Opportunities

The utility of this compound extends beyond traditional organic and medicinal chemistry into interdisciplinary research areas.

Environmental Chemistry : In environmental science, this compound and other nitroaromatic pollutants are subjects of degradation studies. chemimpex.com Understanding the environmental fate of such compounds is crucial for developing remediation strategies for contaminated sites. Researchers investigate how these compounds are broken down by microorganisms and other environmental factors.

Materials Science : The properties of this compound make it a candidate for the development of specialty polymers and coatings. chemimpex.com Its rigid aromatic structure and reactive functional groups can be incorporated into polymer backbones to enhance thermal stability, chemical resistance, and other material properties. This opens up possibilities for creating new materials with tailored functionalities for various industrial applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCQPBVZKBEHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968315 | |

| Record name | Methyl 2-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53553-14-3 | |

| Record name | Methyl 2-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Chloro 3 Nitrobenzoate and Its Derivatives

Esterification and Nitration Strategies for Methyl 2-chloro-3-nitrobenzoate (B8449086)

The creation of methyl 2-chloro-3-nitrobenzoate can be approached through different sequences of esterification and nitration. The order of these reactions significantly impacts the feasibility and outcome of the synthesis due to the directing effects of the substituents on the benzene (B151609) ring.

Electrophilic Aromatic Substitution (EAS) for Nitro Group Introduction

A fundamental reaction in the synthesis of nitroaromatic compounds is electrophilic aromatic substitution (EAS). ma.eduyoutube.com This process involves the replacement of a hydrogen atom on an aromatic ring with an electrophile, in this case, a nitronium ion (NO₂⁺). youtube.comaiinmr.com

The highly reactive nitronium ion is typically generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid. youtube.comyoutube.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a water molecule to form the nitronium ion. ma.eduyoutube.com

The position at which the nitro group attaches to the benzene ring is known as regioselectivity and is dictated by the existing substituents on the ring. rsc.orgnih.gov The reaction proceeds through the formation of a positively charged intermediate called a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of substitution (ortho, meta, or para). nih.gov

Substituents on the benzene ring influence its reactivity and the orientation of incoming electrophiles. libretexts.org They are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles, typically directing substitution to the ortho and para positions. chegg.comlibretexts.org Conversely, deactivating groups withdraw electron density, making the ring less reactive and generally directing substitution to the meta position. youtube.comrsc.orgchegg.com

The methyl ester group (-COOCH₃) in methyl benzoate (B1203000) is a deactivating group. youtube.comrsc.org It withdraws electron density from the aromatic ring, making electrophilic substitution more difficult than in benzene. This deactivation is more pronounced at the ortho and para positions, leading to the preferential formation of the meta-substituted product, methyl 3-nitrobenzoate, during nitration. rsc.orgmatthewfam.com Similarly, a chlorine atom is also a deactivating group, but it is considered an ortho, para-director. nih.govwikipedia.org When both a chloro and a methyl ester group are present, their combined electronic effects, along with steric hindrance, will determine the final position of the incoming nitro group.

The nitration of chlorobenzene, for instance, yields a mixture of isomers, with 2-nitrochlorobenzene and 4-nitrochlorobenzene being the major products, and only a small amount of 3-nitrochlorobenzene. wikipedia.org

Halogenation Procedures (e.g., Chlorination)

Introducing a chlorine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution using chlorine gas (Cl₂) and a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). The regioselectivity of this reaction is also governed by the existing substituents. For example, the chlorination of nitrobenzene (B124822), where the nitro group is a strong deactivating meta-director, predominantly yields 3-nitrochlorobenzene. wikipedia.org

Sequential Synthesis Approaches

Due to the directing effects of the substituents, a sequential synthesis approach is often the most practical method for preparing this compound. This involves starting with a precursor that already has some of the required functional groups in the correct positions.

A common and effective precursor for the synthesis of this compound is 2-chloro-3-nitrobenzoic acid. chemicalbook.comsigmaaldrich.com This starting material already possesses the desired arrangement of the chloro and nitro groups. The synthesis is then completed by a straightforward esterification reaction.

Another potential precursor is 5-chloro-2-nitrobenzoic acid. Research has shown that methyl 5-chloro-2-nitrobenzoate can be synthesized from 5-chloro-2-nitrobenzoic acid by reacting it with dimethyl sulfate (B86663) in the presence of potassium carbonate. researchgate.net While this leads to a different isomer, it highlights the general strategy of esterifying a pre-functionalized benzoic acid.

The esterification of nitrobenzoic acids can be achieved by reacting them with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid. patsnap.comgoogle.comchemicalbook.com This reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. For example, 2,6-dichloro-3-nitrobenzoic acid can be esterified by dissolving it in methanol with concentrated sulfuric acid and refluxing the mixture. patsnap.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2,6-dichlorobenzoic acid | 95% fuming nitric acid, 92% concentrated sulfuric acid | 2,6-dichloro-3-nitrobenzoic acid | 94.5% | patsnap.com |

| 2,6-dichloro-3-nitrobenzoic acid | Methanol, concentrated sulfuric acid | Methyl 2,6-dichloro-3-nitrobenzoate | - | patsnap.com |

| 5-chloro-2-nitrobenzoic acid | Acetone, K₂CO₃, Me₂SO₄ | Methyl 5-chloro-2-nitrobenzoate | - | researchgate.net |

| 2-chloro-4-fluoro-5-nitrobenzoic acid | Methanol, sulfuric acid | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 67% | chemicalbook.com |

| Methyl benzoate | Concentrated nitric acid, concentrated sulfuric acid | Methyl 3-nitrobenzoate | 81-85% | orgsyn.org |

Synthesis of Structural Analogs and Isomers

Preparation of Methyl 2-(chloromethyl)-3-nitrobenzoate

Methyl 2-(chloromethyl)-3-nitrobenzoate is an important intermediate, notably used in the synthesis of Lenalidomide. google.com Its preparation starts from Methyl 2-methyl-3-nitrobenzoate. google.comchemicalbook.com The synthesis is a two-step process involving benzylic halogenation followed by halogen exchange.

First, the methyl group of Methyl 2-methyl-3-nitrobenzoate undergoes a free-radical bromination to yield Methyl 2-(bromomethyl)-3-nitrobenzoate. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) and uses a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a solvent like acetonitrile. google.comchemicalbook.com The reaction mixture is heated to facilitate the formation of the brominated intermediate. chemicalbook.com

The resulting Methyl 2-(bromomethyl)-3-nitrobenzoate can then be converted to the target chloromethyl compound. This is typically achieved through a Finkelstein-type reaction, where the bromide is displaced by a chloride ion, though specific conditions for this transformation were not detailed in the provided search results.

| Parameter | Condition | Source |

| Starting Material | Methyl 2-methyl-3-nitrobenzoate | google.comchemicalbook.com |

| Step 1 Reagents | N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin | google.comchemicalbook.com |

| Step 1 Initiator | Azobisisobutyronitrile (AIBN) | chemicalbook.com |

| Step 1 Solvent | Acetonitrile | chemicalbook.com |

| Step 1 Condition | Heated (e.g., 55-72 °C) | chemicalbook.com |

| Step 2 | Conversion of bromomethyl to chloromethyl group | Inferred |

Synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate

The synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate is a multi-step process that begins with the synthesis of the parent carboxylic acid, 2-bromo-5-chloro-3-nitrobenzoic acid. The precursor, 2-bromo-5-chlorobenzoic acid, is a known chemical entity used in pharmaceutical and agricultural research. quora.com

Formation of 2-bromo-5-chlorobenzoic acid : This intermediate can be challenging to synthesize selectively. One potential route is the bromination of 2-chlorobenzoic acid, although this can produce isomeric impurities. A patented method for the synthesis of the 5-bromo-2-chloro isomer involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide in a sulfuric acid system, with a catalyst like sodium sulfide (B99878) added to inhibit the formation of the 4-bromo isomer. chemicalbook.com A similar approach could potentially be adapted, but regioselectivity remains a challenge.

Nitration : The 2-bromo-5-chlorobenzoic acid is then nitrated. The directing effects of the existing substituents (ortho, para-directing halogens and meta-directing carboxylic acid) would favor the introduction of the nitro group at the C-3 position. This is typically carried out using a mixed acid (concentrated nitric and sulfuric acid) solution at controlled, often low, temperatures, analogous to the nitration of the 5-bromo-2-chlorobenzoic acid isomer. chemicalbook.com

Esterification : The final step is the esterification of the resulting 2-bromo-5-chloro-3-nitrobenzoic acid to its methyl ester. This can be accomplished using standard esterification methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid) or by reaction with a methylating agent like dimethyl sulfate in the presence of a base.

| Step | Description | Key Reagents | Source |

| 1 | Synthesis of 2-bromo-5-chlorobenzoic acid | 2-chlorobenzoic acid, Brominating agent (e.g., NBS) | quora.comchemicalbook.com |

| 2 | Nitration of 2-bromo-5-chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | chemicalbook.com |

| 3 | Esterification to the methyl ester | Methanol, Acid catalyst (or Me₂SO₄, K₂CO₃) | General Knowledge |

Methods for Methyl 2-methyl-3-nitrobenzoate Synthesis

Methyl 2-methyl-3-nitrobenzoate is a key intermediate for several more complex molecules. chemicalbook.com Its synthesis is primarily achieved via the esterification of 2-methyl-3-nitrobenzoic acid.

The parent acid, 2-methyl-3-nitrobenzoic acid, can be prepared by the oxidation of 3-nitro-o-xylene. chemicalbook.comgoogle.com One method involves using catalysts like cobalt(II) acetate (B1210297) and manganese(II) acetate in the presence of an oxygen source. google.com

Once the 2-methyl-3-nitrobenzoic acid is obtained, it is converted to the methyl ester. A detailed procedure describes the dropwise addition of thionyl chloride to methanol at a low temperature (0-10°C), followed by the addition of the solid 2-methyl-3-nitrobenzoic acid. The reaction mixture is then heated to reflux overnight. After distillation and workup, which includes pH adjustment to 7, the product is isolated by filtration with a high yield (93.5%). google.com

| Parameter | Condition | Source |

| Starting Material | 2-methyl-3-nitrobenzoic acid | google.com |

| Reagents | Thionyl chloride, Methanol | google.com |

| Solvent | Methanol (acts as reagent and solvent) | google.com |

| Process | Addition at 0-10°C, followed by reflux overnight. | google.com |

| Workup | Distillation, water addition, pH adjustment to 7, filtration. | google.com |

| Yield | 93.5% | google.com |

Synthesis of Methyl 5-chloro-2-nitrobenzoate

The synthesis of Methyl 5-chloro-2-nitrobenzoate begins with the nitration of o-chlorobenzoic acid. This reaction yields a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. The desired 2-chloro-5-nitrobenzoic acid (which is the major product) is then isolated from this mixture, often through processes like alkali dissolution and acid precipitation to achieve high purity.

With the purified 5-chloro-2-nitrobenzoic acid in hand, the esterification is performed. A specific and effective method involves reacting the acid with dimethyl sulfate (Me₂SO₄) and potassium carbonate (K₂CO₃) in acetone. The mixture is heated at reflux for 30 minutes. The product is then isolated by pouring the reaction mixture into an ice-water bath, extracting with ethyl acetate, and concentrating the organic layer. The final product is obtained as a white solid after crystallization from methanol. orgsyn.org

| Parameter | Condition | Source |

| Starting Material | 5-chloro-2-nitrobenzoic acid | orgsyn.org |

| Reagents | Potassium Carbonate (K₂CO₃), Dimethyl Sulfate (Me₂SO₄) | orgsyn.org |

| Solvent | Acetone | orgsyn.org |

| Process | Reflux for 30 minutes | orgsyn.org |

| Workup | Poured into ice-water, extracted with ethyl acetate | orgsyn.org |

| Purification | Crystallization from methanol | orgsyn.org |

Synthesis of Methyl 4-chloro-2-nitrobenzoate

The preparation of Methyl 4-chloro-2-nitrobenzoate involves the synthesis of its parent acid, 4-chloro-2-nitrobenzoic acid, followed by esterification. 4-chloro-2-nitrobenzoic acid is a valuable intermediate, though its synthesis can be costly. guidechem.com

One route to the parent acid is the oxidation of 4-chloro-2-nitrotoluene. guidechem.com This can be achieved using a nitrating mixture (e.g., nitric acid and sulfuric acid) at elevated temperatures (e.g., 160-170°C). guidechem.com An alternative pathway involves starting from benzene and proceeding through a multi-step sequence including Friedel-Crafts alkylation to form toluene, followed by nitration, and then oxidation of the methyl group. quora.com

Once 4-chloro-2-nitrobenzoic acid is synthesized, it is converted to its methyl ester. Standard Fischer esterification conditions are applicable, which involve heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The water formed during the reaction is typically removed to drive the equilibrium towards the product.

| Step | Description | Key Reagents/Conditions | Source |

| 1 | Synthesis of 4-chloro-2-nitrobenzoic acid | Starting Material: 4-chloro-2-nitrotoluene. Reagents: Nitric acid, Sulfuric acid. Conditions: 160-170°C. | guidechem.com |

| 2 | Esterification | Reagents: Methanol, Acid catalyst (e.g., H₂SO₄). Conditions: Reflux. |

Synthesis of Methyl 2-hydroxy-3-nitrobenzoate

The synthesis of Methyl 2-hydroxy-3-nitrobenzoate, a related derivative, can be accomplished through the nitration of methyl salicylate (B1505791). A documented experimental procedure involves dissolving methyl salicylate and iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) in ethyl acetate. nih.gov The resulting solution is refluxed for one hour. After cooling, the mixture is filtered, and yellow single crystals of Methyl 2-hydroxy-3-nitrobenzoate are obtained through the slow evaporation of the ethyl acetate filtrate. nih.gov The final product is a yellow crystalline powder. chemdad.com The molecular structure of the compound is nearly planar and features an intramolecular hydrogen bond between the hydroxyl group and the carboxylate group. nih.gov

Optimization of Synthetic Pathways

Optimizing synthetic pathways is crucial for enhancing the economic viability and environmental sustainability of chemical production. This involves strategies to maximize product yield and purity while minimizing waste and environmental impact.

Yield Enhancement Strategies

Maximizing the yield of the desired product is a primary objective in synthetic optimization. For nitration reactions, this can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants. For instance, in the synthesis of related nitroaromatic compounds, specific temperature ranges are maintained to ensure the reaction proceeds to completion and to minimize the formation of side products. google.com

The choice of solvent and catalyst is also critical. In the synthesis of 2-amino-3-methylbenzoic acid from 2-nitro-3-methylbenzoic acid, a precursor with a similar substitution pattern, the use of a Palladium on carbon (Pd/C) catalyst in ethanol (B145695) under a hydrogen atmosphere at a controlled temperature of 40-50°C resulted in yields as high as 98.6%. google.com The progress of the reaction is often monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the yield before initiating product work-up. google.com

Purity Control and Impurity Profiling

Ensuring the purity of the final compound is essential, particularly in pharmaceutical applications where even trace-level impurities can have significant consequences. Purity control involves the identification and quantification of potential impurities that may arise during the synthesis. For intermediates like this compound, impurities can include isomeric byproducts, unreacted starting materials, and reagents from the work-up process. amazonaws.com

A key step in the synthesis of the related drug Lenalidomide involves the bromination of Methyl 2-methyl-3-nitrobenzoate. Potential impurities in this step include isomeric compounds such as Methyl-2-bromomethyl-6-nitrobenzoate and Methyl-2-bromomethyl-4-nitrobenzoate. amazonaws.com Advanced analytical techniques are employed for impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method developed for the determination of trace-level genotoxic impurities. amazonaws.com This technique allows for the separation and identification of volatile impurities by their mass-to-charge ratio, enabling quantification at very low levels. amazonaws.com Chromatographic separation is typically achieved using capillary GC columns, such as those with a dimethyl polysiloxane stationary phase. amazonaws.com

Development of Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The nitration of aromatic compounds, a key step in the synthesis of this compound, traditionally uses harsh reagents like concentrated sulfuric and nitric acids, which pose significant environmental and handling risks. rsc.org

A significant advancement in green chemistry is the use of alternative catalytic systems that avoid strong, corrosive acids. A mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O) serves as a milder and more environmentally friendly nitrating agent. researchgate.netnih.gov This mixture reacts to form acetyl nitrate (CH₃-CO-ONO₂), which is a less aggressive electrophile than the nitronium ion (NO₂⁺) generated by the traditional sulfuric acid-nitric acid mixture. quora.com This system allows the reaction to be controlled more easily and often leads to higher selectivity, reducing the formation of unwanted byproducts. researchgate.net The use of acetic anhydride as a promoter in nitric acid-only nitration can greatly enhance the reaction rate, even at lower temperatures. google.com

The adoption of greener synthetic routes directly contributes to waste reduction and mitigates environmental impact. The HNO₃/Ac₂O system, for example, avoids the large quantities of acidic waste generated from the use of sulfuric acid, which requires neutralization and disposal. researchgate.net Furthermore, research focuses on developing catalytic systems that are recyclable, reducing both cost and waste. acs.org The goal is to create processes that are not only efficient but also inherently safer and more benign to the environment. nih.govnih.gov Strategies include using heterogeneous catalysts that can be easily filtered from the reaction mixture and reused, and exploring solvent-free reaction conditions. acs.org The reduction of nitroaromatic compounds, another common step in the synthesis of more complex molecules, is also a focus of green chemistry, with efforts to replace traditional metal-based reductions (like iron powder) with catalytic hydrogenation processes that generate less solid waste. rsc.orgresearchgate.net

Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution (EAS) Mechanisms in Nitrobenzoates

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The course of these reactions—specifically, the rate and the position of the new substituent—is heavily influenced by the electronic properties of the groups already present on the aromatic ring. vanderbilt.edubyjus.commasterorganicchemistry.com In the case of methyl 2-chloro-3-nitrobenzoate (B8449086), the existing substituents dictate the reactivity and regioselectivity of any subsequent EAS reaction.

Substituents on a benzene ring are broadly classified as either activating or deactivating, and as either ortho-, para-directing or meta-directing. wikipedia.orglibretexts.org Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the rate. masterorganicchemistry.com

The methyl ester group (-COOCH₃) is a deactivating group. libretexts.orgmasterorganicchemistry.com It withdraws electron density from the aromatic ring through both inductive effects and resonance. This electron withdrawal reduces the nucleophilicity of the ring, making it less reactive towards electrophiles. masterorganicchemistry.comwvu.edu

Furthermore, the ester group is a meta-director. masterorganicchemistry.com This directing effect can be understood by examining the stability of the carbocation intermediate (the arenium ion or Wheland intermediate) formed during the reaction. wvu.eduyoutube.com When an electrophile attacks the positions ortho or para to the ester group, one of the resulting resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing ester group. This is a highly destabilized arrangement. In contrast, when the attack occurs at the meta position, the positive charge is never placed on this carbon, leading to a more stable intermediate relative to the ortho and para pathways. wvu.edu Therefore, electrophilic attack preferentially occurs at the meta position. masterorganicchemistry.comaiinmr.com

Similarly, the nitro group (-NO₂) is a powerful deactivating group and a meta-director for the same reasons. It strongly withdraws electron density from the ring, making further electrophilic substitution difficult. youtube.comaakash.ac.in

Halogen substituents, such as the chloro group (-Cl) in methyl 2-chloro-3-nitrobenzoate, present a unique case in EAS reactions. Halogens are deactivating yet ortho-, para-directing. vanderbilt.edulibretexts.org

The deactivating nature of halogens arises from their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.org This net withdrawal of electron density makes the ring less reactive than benzene. vanderbilt.edu

However, the directing effect is controlled by the resonance effect. The lone pairs on the chlorine atom can be donated to the aromatic ring, which stabilizes the positive charge of the carbocation intermediate formed during ortho and para attack. libretexts.org This stabilization is not possible for the meta intermediate. Consequently, the transition states leading to ortho and para products are lower in energy than the one leading to the meta product, making halogens ortho-, para-directors. libretexts.orgresearchgate.net

Nucleophilic Substitution Reactions

While the electron-rich aromatic ring is typically prone to electrophilic attack, the presence of strong electron-withdrawing groups can make the ring susceptible to nucleophilic aromatic substitution (SNAr).

The chloro and nitro groups on the ring make the aromatic system electron-deficient, which facilitates attack by nucleophiles. This is particularly true for positions ortho and para to the electron-withdrawing nitro group.

The chloro group at the C2 position is ortho to the C3-nitro group. This arrangement makes the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction. The SNAr mechanism involves two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate.

Loss of the Leaving Group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is highly dependent on the strength of the electron-withdrawing groups, the nature of the leaving group, and the nucleophile.

A common application of SNAr reactions on halo-nitroaromatic compounds is the synthesis of various derivatives by reaction with amines. For instance, primary and secondary amines can displace the chloride in this compound to form the corresponding N-substituted methyl 3-nitroanthranilates. These reactions are often carried out in polar aprotic solvents.

In some cases, competitive reactions or rearrangements can occur. For example, in the synthesis of benzothiazinones from a related compound, the nucleophilic attack of an amine (piperidine) was observed to occur at two different sites, leading to the desired product and a benzamide (B126) side product. researchgate.net

Reduction Reactions of the Nitro Group

The nitro group is one of the most versatile functional groups in aromatic chemistry, in part because it can be readily reduced to an amino group (-NH₂). This transformation is synthetically valuable as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: This is a common and clean method involving the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com For example, methyl 3-nitrobenzoate can be reduced to methyl 3-aminobenzoate (B8586502) using H₂ over a Pd/C catalyst in an alcohol solvent. sciencemadness.org

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com This method is robust and widely used.

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be employed for the chemoselective reduction of nitro groups. sciencemadness.orgscispace.com

The choice of reducing agent can be critical when other reducible functional groups, such as the ester in this compound, are present. Conditions must be selected to achieve chemoselective reduction of the nitro group without affecting the ester or the chloro substituent.

Catalytic Hydrogenation (e.g., Pd-C)

Catalytic hydrogenation is a fundamental reaction for the reduction of the nitro group in this compound. The use of palladium on carbon (Pd/C) as a catalyst is a common and efficient method for this transformation. masterorganicchemistry.commdpi.com This heterogeneous catalytic process involves the addition of hydrogen gas (H₂) across the nitro group, leading to the formation of the corresponding aniline (B41778) derivative, methyl 2-amino-3-chlorobenzoate. masterorganicchemistry.comgoogle.com

The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), under a hydrogen atmosphere. sci-hub.se The Pd/C catalyst provides a surface for the adsorption of both the hydrogen gas and the nitro compound, facilitating the reduction. masterorganicchemistry.comresearchgate.net This process is highly selective for the reduction of the nitro group, leaving the ester and chloro functionalities intact. mdpi.com The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the choice of solvent. researchgate.netreddit.com

A plausible mechanism for this transformation involves the initial dehydrogenation of the hydrogen source, such as methanol, on the Pd/C surface to produce dihydrogen and formaldehyde. sci-hub.se The palladium then abstracts the hydrogen to form a palladium-hydride species, which subsequently participates in the hydrogenation of the nitro group to yield the desired aniline. sci-hub.se

Formation of Amino Derivatives

The primary product of the catalytic hydrogenation of this compound is methyl 2-amino-3-chlorobenzoate. This amino derivative is a key intermediate for further synthetic modifications. The presence of the amino group introduces a nucleophilic center, enabling a variety of subsequent reactions.

For instance, the amino group can be acylated or can participate in cyclization reactions to form heterocyclic systems. The synthesis of 2-amino-3-nitrobenzoic acid can be achieved from 3-nitrophthalic acid through a sequence of mono-esterification, acylation, and Curtius rearrangement. google.com

Derivatization Strategies

The strategic positioning of the functional groups in this compound allows for a diverse range of derivatization strategies, leading to the synthesis of complex and biologically relevant molecules.

Conversion to other Functional Groups (e.g., Hydroxybenzo[b]thiophene-2-carboxylate esters)

While direct conversion of this compound to hydroxybenzo[b]thiophene-2-carboxylate esters is not explicitly detailed in the provided context, the synthesis of related benzothiophene (B83047) structures often involves the reaction of a substituted benzaldehyde (B42025) or ketone with a mercaptoacetate (B1236969) derivative. For example, 2-chloro-5-nitrobenzaldehyde (B167295) can react with methyl 2-mercaptoacetate in the presence of a base like potassium carbonate to form the corresponding nitro-substituted benzo[b]thiophene. This suggests a potential pathway where the chloro and nitro groups of a benzoic acid derivative could be manipulated to facilitate a similar cyclization.

Synthesis of Complex Heterocyclic Systems (e.g., Isoquinolinones, Indoles)

This compound and its derivatives are valuable precursors for the synthesis of complex heterocyclic systems such as isoquinolinones and indoles.

Isoquinolinones: 5-Aminoisoquinolin-1(2H)-one can be synthesized from methyl 2-methyl-3-nitrobenzoate. sigmaaldrich.com This transformation highlights the utility of nitrobenzoate esters in constructing the isoquinolinone scaffold.

Indoles: The synthesis of indoles from nitroaromatic compounds is a well-established strategy. For example, methyl indole-4-carboxylate can be prepared from methyl 2-methyl-3-nitrobenzoate. sigmaaldrich.comorgsyn.org One approach involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. orgsyn.org Another method for synthesizing 2-CF₃-indoles involves the reduction of an ortho-nitro group in a trifluoromethylated styrene (B11656) derivative, which initiates an intramolecular cyclization. nih.gov

Formation of Benzimidazole Derivatives

Benzimidazole derivatives, known for their wide range of biological activities, can be synthesized from precursors derived from nitrobenzoic acids. connectjournals.comresearchgate.net A common method involves the reductive cyclization of an ortho-nitroaniline derivative with an aldehyde. connectjournals.com For instance, ethyl-4-chloro-3-nitrobenzoate can be converted to an N-substituted amino derivative, which upon microwave-assisted reaction with an aldehyde in the presence of a reducing agent like sodium dithionite, yields 1,2-disubstituted benzimidazoles. connectjournals.com This strategy underscores the importance of the nitro group as a masked amino group that can be unmasked at a later stage to facilitate the final cyclization step.

Conformational Analysis and Intramolecular Interactions

The conformation of this compound is influenced by the steric and electronic interactions between its substituents. In related molecules, such as methyl 5-chloro-2-nitrobenzoate, the nitro and ester groups are twisted out of the plane of the benzene ring. researchgate.net Specifically, the nitro group is twisted by approximately 29.4° and the acetoxy group by 49.7° from the ring plane. researchgate.net This deviation from planarity is a result of steric hindrance between the adjacent bulky groups.

Rotational Isomers and Energy Barriers

There is a lack of specific experimental or computational studies in the available scientific literature detailing the rotational isomers and their associated energy barriers for this compound.

Conformational analysis of related substituted nitrobenzenes suggests that the nitro group and the ester group can exhibit rotational isomerism. For instance, in methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted from the plane of the benzene ring by 29.4° and 49.7°, respectively. nih.gov This twisting arises from the steric hindrance between the adjacent substituents. In the case of this compound, similar steric and electronic interactions between the chloro, nitro, and methyl ester groups would be expected to influence the rotational barriers and the preferred conformations of the molecule. However, without specific studies, any detailed description of these isomers and their energy profiles would be speculative.

Spectroscopic and Crystallographic Investigations

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are crucial for the unambiguous identification and structural elucidation of organic molecules like methyl 2-chloro-3-nitrobenzoate (B8449086). These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

A partial ¹H NMR spectrum reported by a chemical supplier lists the following peaks for a solution in deuterated chloroform (B151607) (CDCl₃): a singlet at 3.98 ppm corresponding to the three methyl ester protons (-OCH₃) and a triplet at 7.48 ppm with a coupling constant of 7.8 Hz, which can be attributed to one of the aromatic protons. A complete, detailed interpretation requires the full spectrum, including signals for the other two aromatic protons, to confirm their chemical shifts and coupling patterns, which are influenced by the chloro and nitro substituents.

No experimental ¹³C NMR data for methyl 2-chloro-3-nitrobenzoate could be found in the searched literature. A ¹³C NMR spectrum would be expected to show eight distinct signals: one for the methyl carbon, one for the ester carbonyl carbon, and six for the individual carbons of the benzene (B151609) ring, each with a unique chemical shift due to the varied electronic environments created by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Specific IR absorption data for this compound is not available. However, based on the functional groups present, characteristic vibrational modes would be expected. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are typically observed in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. A strong absorption from the carbonyl (C=O) stretch of the ester group (COO⁻) would be anticipated around 1750-1735 cm⁻¹. The spectrum would also contain bands corresponding to C-H, C-Cl, and C-O stretching, as well as aromatic C=C bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. No mass spectrometry data for this compound was found in the reviewed sources. An analysis would be expected to show a molecular ion peak corresponding to its molecular weight (215.59 g/mol ) and fragmentation patterns resulting from the loss of groups such as the methoxy (B1213986) (-OCH₃) or nitro (-NO₂) moieties.

X-ray Crystallography Studies

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) provides detailed information about the crystal structure, including the unit cell dimensions, space group, and the positions of individual atoms. This allows for a definitive determination of the molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The crystal system and space group are fundamental properties of a crystalline solid, defining the symmetry of the crystal lattice. For compounds structurally related to this compound, crystallographic studies have revealed specific crystal systems and space groups.

For instance, the related compound, Methyl 2-hydroxy-3-nitrobenzoate, crystallizes in the monoclinic system with the space group P21/c . nih.govresearchgate.net Another related molecule, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, crystallizes in the triclinic system with the space group P-1 . nih.gov Its corresponding benzamide (B126) derivative, however, crystallizes in the monoclinic system with the space group P21/c . nih.gov

The determination of these parameters is a standard outcome of a single crystal X-ray diffraction experiment. Although specific data for this compound is not available in the provided results, the data from analogous structures suggest that it would likely crystallize in a low-symmetry system such as monoclinic or triclinic.

Table 1: Crystallographic Data for Related Compounds

| Compound | Crystal System | Space Group | Reference |

| Methyl 2-hydroxy-3-nitrobenzoate | Monoclinic | P21/c | nih.govresearchgate.net |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Triclinic | P-1 | nih.gov |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | Monoclinic | P21/c | nih.gov |

The molecular conformation and bond parameters (bond lengths and angles) of a molecule are determined with high precision by SCXRD. In substituted nitrobenzoates, the orientation of the substituent groups relative to the benzene ring is of particular interest.

In the case of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the carboxyl group is twisted out of the mean plane of the benzene ring by 22.9(1)°. nih.gov More remarkably, the nitro group is oriented nearly perpendicular to the benzene ring plane, with a tilt angle of 85.38(7)°. nih.gov Similarly, in Methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted from the benzene ring plane by 29.4(1)° and 49.7(1)°, respectively. researchgate.net For Methyl 2-hydroxy-3-nitrobenzoate, the entire molecule is approximately planar, with the exception of the methyl hydrogen atoms. nih.gov

The bond lengths and angles in these related structures are generally within normal ranges. nih.gov Specific bond lengths and angles are determined from the crystallographic data. For example, in Methyl 2-hydroxy-3-nitrobenzoate, selected bond lengths are C3—C4 = 1.380 (3) Å, C7—O4 = 1.215 (3) Å, and C8—O5 = 1.455 (3) Å. nih.gov

While the precise bond parameters for this compound are not provided, the analysis of related compounds indicates that the chloro, nitro, and methyl ester groups would likely be twisted relative to the benzene ring to minimize steric hindrance.

Table 2: Selected Bond Lengths for Methyl 2-hydroxy-3-nitrobenzoate

| Bond | Length (Å) |

| C3—C4 | 1.380 (3) |

| C7—O4 | 1.215 (3) |

| C8—O5 | 1.455 (3) |

| C3—C2 | 1.396 (3) |

| C7—O5 | 1.323 (3) |

Data from Liu, Y. Z., et al. (2009). nih.gov

Intermolecular interactions are the forces that hold molecules together in a crystal lattice. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking interactions.

In the crystal structure of Methyl 2-hydroxy-3-nitrobenzoate, weak intermolecular C—H···O hydrogen bonding is present. nih.gov Similarly, in Methyl 5-chloro-2-nitrobenzoate, weak C—H···O hydrogen bonds link molecules into layers. researchgate.net This structure also exhibits short intermolecular C···O distances of 2.925 (3) Å. researchgate.net

For 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its benzamide derivative, O—H···O and N—H···O hydrogen-bonded dimers are formed, respectively. nih.gov In the benzamide, these dimers extend into tapes along the direction. nih.gov The benzoic acid derivative also shows short C—H···O contacts. nih.gov

In addition to hydrogen bonding, π-π stacking interactions can be important in the crystal packing of aromatic compounds. In the crystal structure of a related nitrobenzoate, slipped π–π stacking between symmetry-related benzene rings is observed, with a centroid-to-centroid distance of 3.646 (2) Å and an interplanar distance of 3.474 Å. researchgate.net

Although specific details for this compound are not available, it is highly probable that its crystal structure is stabilized by a combination of weak C—H···O hydrogen bonds and potentially π-π stacking interactions, similar to what is observed in structurally related compounds.

Table 3: Intermolecular Interactions in Related Compounds

| Compound | Interaction Type | Details | Reference |

| Methyl 2-hydroxy-3-nitrobenzoate | C—H···O hydrogen bonding | Weak intermolecular interactions | nih.gov |

| Methyl 5-chloro-2-nitrobenzoate | C—H···O hydrogen bonding | Links molecules into layers | researchgate.net |

| C···O interactions | Short intermolecular distance of 2.925 (3) Å | researchgate.net | |

| π–π stacking | Slipped stacking with a centroid-to-centroid distance of 3.646 (2) Å | researchgate.net | |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | O—H···O hydrogen bonding | Forms dimers | nih.gov |

| C—H···O contacts | Short contacts present | nih.gov |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed for the characterization of crystalline solids. This non-destructive method provides valuable information about the structural properties of a bulk material, including the identification of crystalline phases, determination of phase purity, and analysis of crystallite size and strain. The technique involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline material, with the peak positions corresponding to the lattice spacings (d-spacings) as described by Bragg's Law.

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain PXRD data for the bulk material characterization of this compound. This investigation included searches of chemical databases and open-access crystallographic resources.

Despite these extensive efforts, no publicly available experimental Powder X-ray Diffraction patterns or detailed crystallographic data for this compound were found. The absence of this information in the scientific literature and databases indicates a significant gap in the solid-state characterization of this particular compound. While crystallographic data for isomeric and related compounds are available, direct structural information for this compound remains unelucidated in the public domain. Such data would be invaluable for confirming the crystal structure, identifying potential polymorphs, and ensuring the phase purity of the bulk material, which are critical aspects for its application in chemical synthesis and materials science.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. For a substituted benzoate (B1203000) like Methyl 2-chloro-3-nitrobenzoate (B8449086), these calculations can elucidate the influence of the chloro, nitro, and methyl ester groups on the benzene (B151609) ring's geometry and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems based on the electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for analyzing molecules of this size. Studies on closely related compounds, such as methyl 3-nitrobenzoate, have utilized DFT to explore conformational preferences, rotational barriers, and vibrational properties. researchgate.net

A primary application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For Methyl 2-chloro-3-nitrobenzoate, this involves predicting bond lengths, bond angles, and dihedral angles. The calculations would likely show that the benzene ring is nearly planar. However, due to steric hindrance between the adjacent chloro, nitro, and ester groups, these substituents would be twisted out of the plane of the benzene ring.

In a theoretical study on the related isomer methyl 3-nitrobenzoate, DFT calculations with the 6-31+G(d,p) basis set were used to identify the most stable rotational isomers resulting from rotation around the C(aromatic)–C(carbonyl) bond. researchgate.net Similar calculations for this compound would predict its most stable conformation and the energy barriers to rotation for the ester and nitro groups. These theoretical structures can be validated by comparison with experimental data from X-ray crystallography of similar compounds, such as methyl 4-chloro-3-nitrobenzoate and methyl 5-chloro-2-nitrobenzoate. researchgate.netresearchgate.net

Table 1: Comparison of Computational Chemistry Methods

| Method Type | Description | Advantages | Disadvantages |

| Density Functional Theory (DFT) | A quantum mechanical method that uses electron density to determine the energy and structure of a molecule. | Good balance of accuracy and computational cost. | The exact functional is unknown; approximations are required. |

| Semi-empirical Methods | Uses a simplified form of the Schrödinger equation and incorporates experimental parameters (parameters) to speed up calculations. redalyc.org | Very fast, suitable for large molecules and initial conformational searches. researchgate.net | Less accurate than DFT or ab initio methods; dependent on parameterization. nih.gov |

| Ab Initio Methods | Solves the Schrödinger equation from first principles without using experimental parameters. researchgate.net | High accuracy, provides a benchmark for other methods. | Computationally very expensive, limited to smaller systems. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool derived from DFT calculations to visualize the charge distribution within a molecule. The MEP map displays regions of varying electrostatic potential on the electron density surface, predicting sites for electrophilic and nucleophilic attack. bhu.ac.innih.gov

For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the nitro and carbonyl groups. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms, indicating sites for potential nucleophilic attack. nih.gov This analysis helps in understanding the molecule's intermolecular interactions and chemical reactivity. bhu.ac.in

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. youtube.com

Semi-empirical Methods

Semi-empirical methods, such as AM1, PM3, and MNDO, are based on quantum mechanics but use parameters derived from experimental data to simplify calculations. redalyc.org These methods are significantly faster than DFT or ab initio calculations, making them useful for preliminary analyses of large molecules or for exploring vast conformational spaces. researchgate.netnih.gov In the study of methyl 3-nitrobenzoate, semi-empirical methods were employed to perform an initial exploration of its rotational isomers before more accurate and computationally expensive DFT calculations were undertaken to refine the results. researchgate.net

Conformational Energy Landscapes

The conformational landscape of this compound is primarily defined by the rotation of the methyl ester group (-COOCH₃) relative to the benzene ring. The presence of two bulky ortho-substituents, a chlorine atom and a nitro group, creates significant steric hindrance that governs the molecule's preferred three-dimensional structure.

The rotation around the C(aryl)-C(carbonyl) bond is a critical conformational event. For methyl benzoates, the planar conformation, where the ester group is coplanar with the benzene ring, is often favored due to maximal overlap between the π-orbital systems. However, in a crowded molecule like this compound, steric repulsion between the ortho substituents and the carbonyl oxygen or methoxy (B1213986) group can lead to non-planar ground states.

Computational studies on related substituted toluenes and benzoates using ab initio and Density Functional Theory (DFT) methods have shown that the energy barriers to methyl group or ester group rotation are highly sensitive to the nature and position of substituents. nih.govrsc.org For this compound, two primary planar conformers can be considered: a cis form, where the C=O bond is oriented towards the chlorine atom, and a trans form, where it is directed towards the nitro group.

The relative stability of these conformers is determined by a balance of steric repulsion and potential intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions. Quantum chemical calculations are required to precisely determine which conformer is the global minimum on the potential energy surface and the energy barrier separating them. This rotational barrier is a key parameter influencing the molecule's dynamic behavior at different temperatures.

Table 1: Representative Rotational Energy Barriers in Substituted Benzenes This table presents typical computationally-derived rotational barriers for functional groups in molecules analogous to this compound to illustrate the magnitude of these energy differences. Direct experimental or computational data for the target molecule is not available in the cited literature.

| Compound | Rotating Group | Computational Method | Rotational Barrier (kcal/mol) | Reference |

| 2,6-Dichlorotoluene | Methyl (-CH₃) | MP2 | 1.8 - 2.2 | nih.gov |

| N-Benzhydrylformamide | Formyl (-CHO) | DFT | ~15-20 | mdpi.com |

| Methyl 3-nitrobenzoate | Methyl Ester (-COOCH₃) | DFT | ~6.2 (26 kJ/mol) | nih.gov |

The conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent. Reaction Field Theory, particularly models like the Polarizable Continuum Model (PCM), is a computational approach used to simulate these solvent effects. cdnsciencepub.com This theory treats the solvent as a continuous dielectric medium that becomes polarized by the solute molecule's charge distribution, creating a "reaction field" that in turn interacts with the solute.

The magnitude of this interaction depends on the dipole moment of the solute's conformer and the dielectric constant of the solvent. For this compound, the cis and trans conformers would possess different molecular dipole moments. In a polar solvent, the conformer with the larger dipole moment will be preferentially stabilized, potentially shifting the conformational equilibrium compared to the gas phase. cdnsciencepub.com Computational modeling using reaction field theory can quantify this shift, providing predictions of conformational populations in various solvent environments.

Reaction Pathway and Mechanism Elucidation

Theoretical modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states.

For this compound, a probable reaction is nucleophilic aromatic substitution (SₙAr), where the chlorine atom is displaced by a nucleophile. stanford.edu The electron-withdrawing nitro group, particularly from the ortho position, activates the ring towards such attacks.

Computational transition state analysis involves locating the first-order saddle point on the potential energy surface that connects the reactants to the intermediates or products. For an SₙAr reaction, this involves modeling the formation of a high-energy intermediate known as a Meisenheimer complex. stanford.edu Calculations can determine the geometry of this transition state, its vibrational frequencies (one of which will be an imaginary frequency corresponding to motion along the reaction coordinate), and the activation energy barrier. peerj.com This barrier is the critical determinant of the reaction rate.

Table 2: Key Parameters from a Typical Transition State Calculation This table outlines the essential outputs from a computational transition state analysis for a hypothetical reaction.

| Parameter | Description | Significance |

| Geometry | 3D coordinates of the atoms at the highest point of the reaction barrier. | Defines the molecular structure at the point of bond-making/breaking. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Determines the theoretical rate of the reaction; a lower barrier means a faster reaction. |

| Imaginary Frequency | The single negative vibrational frequency of the transition state. | Confirms the structure is a true saddle point and visualizes the atomic motions that lead from reactant to product. |

| Zero-Point Energy (ZPE) | The lowest possible vibrational energy of the molecule. | Used to correct the electronic energy to obtain a more accurate barrier height. |

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions. wikipedia.orgprsu.ac.in It is founded on the assumption that energy deposited into a molecule is rapidly distributed among all its vibrational modes before the reaction occurs (the IVR assumption). ox.ac.uk

To apply RRKM theory, key information from the potential energy surface, obtained via quantum chemical calculations, is required. This includes the vibrational frequencies of the reactant molecule and the transition state, as well as the activation energy (the energy barrier for the reaction). ox.ac.uktaylorandfrancis.com The theory then calculates the microcanonical rate constant, k(E), as a function of the molecule's internal energy.

While RRKM theory is typically applied to unimolecular processes like isomerization or dissociation, its principles are fundamental to understanding reaction kinetics from a theoretical standpoint. The inputs required highlight the critical data that must be obtained from computational electronic structure calculations to bridge the gap between a static potential energy surface and dynamic reaction rates.

Table 3: Essential Inputs for RRKM Rate Coefficient Estimation

| Input Parameter | Source | Role in RRKM Calculation |

| Reactant Vibrational Frequencies | Quantum Chemistry Calculation (e.g., DFT) | Used to calculate the density of states of the energized reactant molecule. |

| Transition State Vibrational Frequencies | Quantum Chemistry Calculation (e.g., DFT) | Used to calculate the sum of states of the activated complex. |

| Reaction Energy Barrier (E₀) | Quantum Chemistry Calculation (e.g., DFT) | Defines the minimum energy required for the reaction to occur. |

Prediction of Spectroscopic Properties

Computational methods, especially DFT, are widely used to predict spectroscopic properties, which serves as a valuable tool for structure verification and interpretation of experimental data. researchgate.netresearchgate.net

Calculations can predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can reproduce an experimental IR spectrum. Calculated frequencies are often systematically scaled to correct for approximations in the computational method and vibrational anharmonicity. This allows for the confident assignment of spectral bands to specific molecular motions, such as the C=O stretch of the ester, the C-Cl stretch, and the symmetric and asymmetric stretches of the nitro group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating 1H and 13C NMR chemical shifts. prensipjournals.comacs.org These calculations can predict the shifts for the three aromatic protons, the methyl protons, and all eight carbon atoms in the molecule. The predicted values are highly sensitive to the electronic environment of each nucleus, reflecting the electron-withdrawing effects of the chloro and nitro groups and the ester functionality. Comparing calculated shifts to experimental data is a powerful method for confirming the molecular structure. imist.ma

Table 4: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts for an Analogous Molecule (3-Chloro-4-Fluoronitrobenzene) This data is for a related molecule and demonstrates the typical accuracy of DFT calculations in predicting NMR spectra. The computed values were obtained using DFT and HF GIAO methods.

| Atom | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (DFT) (ppm) | Calculated ¹H Shift (HF) (ppm) | Reference |

| H-2 | 8.306 | 9.0368 | 8.3213 | prensipjournals.com |

| H-5 | 7.550 | 7.2185 | 6.5516 | prensipjournals.com |

| H-6 | 7.235 | 6.8397 | 6.1242 | prensipjournals.com |

In-Depth Analysis of this compound Elusive

A thorough investigation into the computational and theoretical modeling of the chemical compound this compound has revealed a significant lack of specific research data, preventing a detailed analysis as requested. Extensive searches for scholarly articles and spectral data have not yielded specific studies on the simulated Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this particular isomer.

While general methodologies for computational chemistry and theoretical modeling are well-established, their specific application to this compound is not documented in available scientific literature. Studies on related isomers, such as methyl 3-nitrobenzoate and methyl 4-chloro-3-nitrobenzoate, do exist and demonstrate the use of techniques like Density Functional Theory (DFT) for spectral simulations. aiinmr.comresearchgate.netaip.orgresearchgate.net These studies often show a strong correlation between calculated and experimental data. nih.govresearchgate.net However, due to the precise structural differences, these findings cannot be extrapolated to this compound.

The core of the requested analysis hinged on a comparison between simulated and experimental data. The absence of both published computational models and corresponding experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound makes it impossible to fulfill the requirements for the specified sections on "Simulated NMR and IR Spectra" and "Correlation with Experimental Data."

Therefore, the requested article focusing on the computational chemistry and theoretical modeling of this compound cannot be generated at this time due to the unavailability of the necessary foundational research and data.

Applications in Advanced Organic Synthesis Research

Precursor for Pharmaceutical Intermediates

The reactivity of methyl 2-chloro-3-nitrobenzoate (B8449086) allows for the introduction of various functional groups, a critical feature in the development of new pharmaceutical agents. chemimpex.com Its role as a precursor is pivotal in the synthesis of several classes of biologically active compounds.

Synthesis of Tolvaptan Intermediates

Table 1: Key Intermediates in Tolvaptan Synthesis

| Intermediate Name | Role in Tolvaptan Synthesis | Reference |

|---|---|---|

| 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | A key intermediate for the preparation of tolvaptan. | google.comgoogle.com |

| 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | A key intermediate for the preparation of tolvaptan. | google.comgoogle.com |

| 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | A key intermediate for the preparation of tolvaptan. | google.comgoogle.com |

Development of Anti-inflammatory Agents

The core structure of methyl 2-chloro-3-nitrobenzoate serves as a scaffold for creating novel anti-inflammatory drugs. chemimpex.com Research has shown that derivatives of benzoic acid can exhibit significant anti-inflammatory properties. For instance, a synthesized derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated the ability to reduce key inflammatory markers in a lipopolysaccharide (LPS)-induced rat model. nih.gov This compound is believed to inhibit the COX-2 enzyme, a key player in the inflammatory response. nih.gov The development of such derivatives highlights the potential of using substituted benzoates in the design of new and potentially less toxic anti-inflammatory therapies. nih.gov

Synthesis of Antimicrobial Agents

This compound is a precursor for the synthesis of compounds with antimicrobial activity. chemimpex.com Studies on various derivatives of 2-chlorobenzoic acid have demonstrated their potential against both bacteria and fungi. nih.gov For example, certain Schiff's bases derived from 2-chlorobenzoic acid have shown greater antibacterial potential against Gram-negative bacteria, such as Escherichia coli, than Gram-positive bacteria. nih.gov Furthermore, research into benzoate (B1203000) derivatives has revealed that some compounds exhibit significant disinfectant properties. researchgate.net The antimicrobial efficacy of these compounds is often enhanced when chelated with transition metals. researchgate.net

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound Type | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Schiff's bases of 2-chlorobenzoic acid | Gram-negative and Gram-positive bacteria, Fungi | More potent against Escherichia coli than Gram-positive bacteria. | nih.gov |

| Benzoate derivatives | Bacteria and Fungi | Some compounds show significant disinfectant activity. | researchgate.net |

| Transition metal complexes of 3-methyl benzoic acid | Bacteria and Fungi | Antimicrobial activity is higher than the parent acid. | researchgate.net |

Precursors for Kinase Inhibitors

While direct evidence for the use of this compound in the synthesis of kinase inhibitors is not extensively detailed in the provided search results, its role as a versatile synthetic intermediate suggests its potential applicability in this area. The synthesis of complex heterocyclic structures, which are common scaffolds for kinase inhibitors, often relies on functionalized building blocks like this compound.

Building Block for Agrochemicals

In the field of agriculture, this compound serves as a crucial building block for the creation of new crop protection agents. chemimpex.com It is specifically used in the preparation of benzothiadiazole derivatives, which have been identified as effective agrochemical microbicides. The ability to introduce different functional groups onto the core structure of this compound allows for the fine-tuning of the biological activity of the final agrochemical product. chemimpex.com

Synthesis of Dyes and Pigments

The chemical properties of this compound also make it a valuable precursor in the synthesis of dyes and pigments. chemimpex.com The nitration of related compounds, such as 2-(3-chloro-4-methylbenzoyl)benzoic acid, leads to the formation of intermediates that are essential in the production of anthraquinone (B42736) dyes. rsc.org The specific positioning of the nitro group influences the color and properties of the final dye molecule.

Preparation of Specialty Chemicals

This compound serves as a crucial building block in the synthesis of a variety of specialty chemicals. Its unique arrangement of reactive functional groups—a chloro group, a nitro group, and a methyl ester on an aromatic ring—makes it a valuable precursor for creating high-value molecules used in pharmaceuticals, agrochemicals, and dyes. chemimpex.com The strategic positioning of these groups allows for selective chemical transformations, enabling the efficient production of complex chemical structures that would be difficult to synthesize otherwise.